molecular formula C11H15BrO3 B11761276 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene

2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene

Cat. No.: B11761276
M. Wt: 275.14 g/mol
InChI Key: NOTOSWIZHCKFOI-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H15BrO3. It is a derivative of benzene, featuring bromine, isopropoxy, and methoxymethoxy substituents. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of isopropoxy and methoxymethoxy groups. One common method includes:

    Bromination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Isopropoxylation: The brominated intermediate is then reacted with isopropyl alcohol (isopropanol) in the presence of a base like potassium carbonate (K2CO3) to introduce the isopropoxy group.

    Methoxymethoxylation: Finally, the compound undergoes methoxymethoxylation using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropoxy and methoxymethoxy groups can be oxidized under strong oxidative conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the substituent groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or de-alkylated products.

Scientific Research Applications

2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene
  • 2-Bromo-4-(methoxymethoxy)-1-methylbenzene
  • 4-Bromo-2-isopropoxy-1-methoxybenzene
  • 2-Bromo-1,4-bis(methoxymethoxy)benzene

Uniqueness: 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene is unique due to the presence of both isopropoxy and methoxymethoxy groups, which confer distinct reactivity and steric properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

2-bromo-4-(methoxymethoxy)-1-propan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO3/c1-8(2)15-11-5-4-9(6-10(11)12)14-7-13-3/h4-6,8H,7H2,1-3H3

InChI Key

NOTOSWIZHCKFOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OCOC)Br

Origin of Product

United States

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